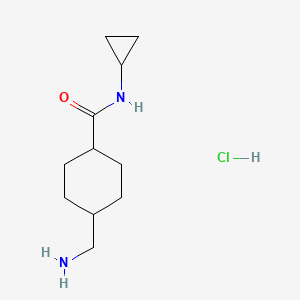

4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride

描述

4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride is a synthetic organic compound featuring a cyclohexane backbone substituted with an aminomethyl group and a carboxylic acid-derived cyclopropylamide. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

属性

IUPAC Name |

4-(aminomethyl)-N-cyclopropylcyclohexane-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O.ClH/c12-7-8-1-3-9(4-2-8)11(14)13-10-5-6-10;/h8-10H,1-7,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILGTEBQCGRLBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)NC2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Initial Transformations

A common precursor is 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate, a by-product from 1,4-cyclohexanedimethanol production. This compound undergoes hydrolysis and functional group transformations to yield 4-aminomethylcyclohexanecarboxylic acid.

Conversion of Hydroxy to Amino Group

The hydroxy group is first converted into a suitable leaving group such as a halogen (e.g., chloride), tosylate, or mesylate. This leaving group is then substituted with a nitrogen nucleophile, often via azide intermediates, which are subsequently reduced to the primary amine.

Hydrolysis and Isomerization

Hydrolysis of intermediate esters or amides is performed under acidic or basic conditions to yield the free acid. The cis/trans isomeric mixture of the cyclohexane ring can be isomerized or separated chromatographically to obtain the desired stereoisomer.

Amidation to Form Cyclopropylamide

The amide bond formation between 4-aminomethylcyclohexanecarboxylic acid and cyclopropylamine is typically achieved by activating the carboxylic acid group. Activation methods include:

- Conversion to acyl chlorides using reagents like thionyl chloride.

- Use of coupling agents such as carbodiimides (e.g., EDC).

The activated intermediate reacts with cyclopropylamine to form the cyclopropylamide.

Formation of the Hydrochloride Salt

The free amide is treated with hydrochloric acid or hydrogen chloride gas in an appropriate solvent to yield the hydrochloride salt, improving the compound's stability and solubility.

Catalytic Hydrogenation Approaches

An alternative route to 4-aminomethylcyclohexanecarboxylic acid involves catalytic hydrogenation of aromatic precursors such as p-aminomethylbenzoic acid or its derivatives. Key points include:

- Use of catalysts such as nickel, platinum, rhodium, or ruthenium.

- Reaction conditions typically involve elevated temperature (90–200°C) and high pressure (50–200 kg/cm²).

- Challenges include catalyst cost, selectivity, and catalyst poisoning.

Data Table: Summary of Preparation Methods

Detailed Research Findings and Analysis

- The patented method emphasizes cost-effective large-scale production by utilizing by-products from cyclohexanedimethanol synthesis, converting hydroxy groups into amines via azide intermediates, and hydrolyzing to obtain the target acid.

- Amidation strategies benefit from classical activation of carboxylic acids, with thionyl chloride and carbodiimide reagents facilitating efficient coupling with cyclopropylamine, as seen in related FDA-approved drug syntheses.

- Catalytic hydrogenation of aromatic precursors offers a direct route but is limited by catalyst expense and operational complexity, making it less favorable commercially.

- Optimization of reaction conditions (temperature, pressure, catalyst choice) is crucial to maximize yield and selectivity while minimizing side reactions and catalyst degradation.

化学反应分析

Types of Reactions

4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions may vary depending on the desired outcome, such as temperature, pressure, and solvent used .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of amines .

科学研究应用

Medical Research Applications

1. Analgesic and Anti-inflammatory Properties

One of the primary applications of 4-aminomethylcyclohexanecarboxylic acid cyclopropylamide is in pain management and inflammation reduction. Research indicates that compounds with similar structures can interact with pain pathways and modulate inflammatory responses. A study published in 2022 highlighted the analgesic effects of related compounds in preclinical models, suggesting that 4-aminomethylcyclohexanecarboxylic acid derivatives may exhibit similar benefits in pain relief and anti-inflammatory actions .

2. Treatment of Melasma

The compound has been investigated for its efficacy in treating melasma, a common skin condition characterized by dark patches. A randomized controlled trial evaluated a formulation containing 4-aminomethylcyclohexanecarboxylic acid combined with potassium azeloyl diglycinate and niacinamide. The results demonstrated significant improvement in melanin levels among participants after six weeks of treatment compared to a control group, indicating its potential as a topical agent for hyperpigmentation disorders .

3. Neuroprotective Effects

Emerging research suggests that 4-aminomethylcyclohexanecarboxylic acid cyclopropylamide may possess neuroprotective properties. A study focused on neurodegenerative diseases indicated that similar compounds could inhibit neuronal apoptosis and promote cell survival under stress conditions. This opens avenues for investigating its role in neuroprotection against conditions such as Alzheimer's disease .

Agricultural Applications

1. Plant Stress Resistance

In agricultural science, the compound has been explored for enhancing plant resilience against environmental stressors. Research on related compounds has shown their ability to modulate ethylene biosynthesis, which plays a crucial role in plant defense mechanisms. By applying 4-aminomethylcyclohexanecarboxylic acid cyclopropylamide, researchers aim to improve crop tolerance to drought and pathogen attacks, thereby increasing yield stability under adverse conditions .

Data Tables

Case Studies

Case Study 1: Efficacy in Melasma Treatment

A clinical trial involving 60 Thai adults with mild to moderate melasma tested a formulation containing 4-aminomethylcyclohexanecarboxylic acid. The study employed a double-blind methodology over six weeks, measuring changes in relative melanin values (RMV). Results showed a statistically significant decrease in RMV for the treatment group compared to the control group, suggesting the compound's effectiveness as a topical agent for hyperpigmentation .

Case Study 2: Neuroprotective Mechanisms

A preclinical study investigated the neuroprotective effects of compounds structurally related to 4-aminomethylcyclohexanecarboxylic acid. The findings indicated that these compounds could reduce oxidative stress markers and enhance neuronal survival rates in vitro. This suggests potential applications for treating neurodegenerative conditions such as Alzheimer's disease .

作用机制

The mechanism of action of 4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Structural Analogs

4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid Cyclopropylamide, Hydrochloride (CAS: 2206607-70-5)

- Structure : Replaces the cyclohexane ring with a bicyclo[2.2.2]octane system, increasing conformational rigidity.

- Synthesis : Produced via amidation of the carboxylic acid with cyclopropylamine, followed by salt formation (similar to Reference Example 87 in ).

- Applications : Rigid bicyclic structures are often explored for CNS-targeting drugs due to enhanced blood-brain barrier penetration.

2-Amino-N-cyclopropylacetamide Hydrochloride (CAS: 670253-51-3)

- Structure : Simpler acetamide derivative with a cyclopropyl group.

Pharmacologically Active Cyclopropylamide Derivatives

LY2409881 Hydrochloride

- Structure : Benzo[b]thiophene-4-carboxylic acid cyclopropylamide with a chloropyrimidine substituent.

- Activity : Acts as a kinase inhibitor; highlights the role of cyclopropylamide in enhancing target binding affinity .

12-Phenylacetylricinoleyl Cyclopropylamide (PhAR Derivative 12)

- Structure : Fatty acid-derived cyclopropylamide with TRPV1/CB2 dual activity.

Research Findings and Functional Insights

- Receptor Targeting : Cyclopropylamide derivatives frequently interact with TRPV1 and CB2 receptors (e.g., PhAR derivative 12), suggesting the target compound may share similar pathways .

- Solubility and Bioavailability : Hydrochloride salts improve aqueous solubility, critical for in vivo efficacy (observed in multiple analogs).

生物活性

4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride (commonly referred to as AMCHA) is a synthetic compound derived from 4-aminomethylcyclohexanecarboxylic acid. Its molecular formula is CHClNO, and it has gained attention for its potential biological activities, particularly in dermatology and pharmacology.

- Molecular Weight : 220.75 g/mol

- IUPAC Name : 4-(aminomethyl)-N-cyclopropylcyclohexane-1-carboxamide; hydrochloride

- InChI Key : XILGTEBQCGRLBG-UHFFFAOYSA-N

The biological activity of AMCHA is primarily attributed to its ability to inhibit plasmin, an enzyme involved in the breakdown of fibrin in blood clots. This inhibition can lead to various therapeutic effects, particularly in conditions related to excessive fibrinolysis. Additionally, AMCHA may modulate melanocyte activity, influencing pigmentation processes in the skin.

Antifibrinolytic Effects

AMCHA has been studied for its antifibrinolytic properties. It acts by inhibiting the activity of plasminogen and plasmin, which are crucial for fibrinolysis. This action is particularly beneficial in surgical settings to reduce bleeding and promote hemostasis.

Dermatological Applications

- Melasma Treatment : A study evaluated a formulation containing AMCHA for treating melasma, a skin condition characterized by hyperpigmentation. The results indicated significant improvement in melanin levels and overall skin tone after eight weeks of treatment compared to control groups .

- UV-Induced Pigmentation : Research demonstrated that topical application of AMCHA could prevent UV radiation-induced pigmentation in guinea pigs. Post-exposure applications showed a significant reduction in melanin content in treated areas compared to untreated controls .

- Skin Barrier Recovery : AMCHA has been shown to accelerate barrier recovery and prevent epidermal hyperplasia induced by skin injury in animal models, suggesting its potential as a therapeutic agent for skin repair .

Case Studies

常见问题

Basic: What are the common synthetic routes for preparing 4-aminomethylcyclohexanecarboxylic acid cyclopropylamide hydrochloride?

Methodological Answer:

Synthesis typically involves three key steps:

Cyclopropane Ring Formation : Cyclopropylamide synthesis via cyclopropanation using reagents like diazomethane or vinyl halides under catalytic conditions (e.g., palladium catalysts) .

Amidation : Coupling the cyclohexanecarboxylic acid derivative with cyclopropylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Hydrochloride Salt Formation : Treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol or water) under controlled pH to precipitate the hydrochloride salt .

Validation : Monitor intermediates via TLC or HPLC, and confirm final product purity using elemental analysis and mass spectrometry.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, v/v) containing 0.1% trifluoroacetic acid. Monitor at 254 nm; purity ≥98% is typical for research-grade material .

- Melting Point : Compare observed values (e.g., 180–185°C dec.) with literature data to assess crystallinity and impurities .

- Structural Confirmation :

Advanced: How can reaction yields be optimized using statistical experimental design?

Methodological Answer:

- Design of Experiments (DoE) :

- Variables : Temperature, catalyst loading, solvent polarity, and reaction time.

- Response Surface Methodology (RSM) : Use a central composite design to identify optimal conditions. For example, maximize yield by tuning temperature (60–80°C) and catalyst concentration (2–5 mol%) .

- Validation : Replicate center-point experiments to ensure reproducibility. A 15% increase in yield was reported in analogous cyclopropane syntheses using RSM .

Data Analysis : Apply ANOVA to distinguish significant factors (e.g., temperature > solvent) and eliminate non-significant variables.

Advanced: How should researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation :

- Contradiction Analysis :

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers under inert gas (argon) at –20°C. Hydrochloride salts are hygroscopic; use desiccants (silica gel) to prevent hydrolysis .

- Stability Testing :

Advanced: How can researchers assess the compound’s reactivity in downstream functionalization?

Methodological Answer:

- Reactivity Screening :

- Amine Protection : Test Boc-anhydride or Fmoc-Cl in dichloromethane to assess aminomethyl group reactivity. Monitor by NMR for tert-butyl (δ 1.4) or Fmoc (δ 7.8) signal emergence .

- Amide Hydrolysis : React with 6M HCl at 100°C for 2 hours; quantify liberated cyclopropylamine via GC-MS .

- Kinetic Studies : Use pseudo-first-order conditions to determine rate constants for hydrolysis or oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。